ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then subjected to a series of reactions including alkylation, esterification, and cyclization to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability by minimizing waste and using greener solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
Ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate
- 2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione .
Uniqueness
What sets ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C22H31N3O4 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H31N3O4/c1-6-29-21(27)24-11-9-23(10-12-24)15-20(26)25-19-8-7-17(28-5)13-18(19)16(2)14-22(25,3)4/h7-8,13-14H,6,9-12,15H2,1-5H3 |
InChI Key |
SWOOPGKNVHQVGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)N2C3=C(C=C(C=C3)OC)C(=CC2(C)C)C |
Origin of Product |
United States |
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